molecular formula C20H15OP B096259 (Triphenylphosphoranylidene)ketene CAS No. 15596-07-3

(Triphenylphosphoranylidene)ketene

Cat. No.: B096259
CAS No.: 15596-07-3
M. Wt: 302.3 g/mol
InChI Key: MNASRBWCHRURHY-UHFFFAOYSA-N
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Description

(Triphenylphosphoranylidene)ketene, also known as Bestmann ylide, is a versatile reagent with the chemical formula C20H15OP. It was first reported in 1966 and has since gained attention due to its unique structure and reactivity. The compound features a distinctive C=C=P moiety with a bond angle of 145.5° and an unusually short C=C bond length of 1.210 Å . This compound is widely used in organic synthesis, particularly in the formation of various acyl derivatives.

Mechanism of Action

Target of Action

(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility . It is primarily used as a nucleophilic two-carbon building block in organic synthesis . Its primary targets are electrophilic carbon atoms in various organic compounds, where it can form new carbon-carbon bonds .

Mode of Action

The Bestmann ylide interacts with its targets through nucleophilic addition. The ylide, possessing a negative charge on the carbon atom, attacks the electrophilic carbon in the target molecule, forming a new carbon-carbon bond . This process can lead to the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives .

Biochemical Pathways

The Bestmann ylide participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions can lead to the formation of complex organic molecules from simpler precursors, affecting various biochemical pathways depending on the specific reaction conditions and target molecules .

Result of Action

The result of the Bestmann ylide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of (triphenylphosphoranylidene)acyl derivatives , which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of the Bestmann ylide can be influenced by various environmental factors. For example, the choice of solvent can affect the ylide’s reactivity and the outcome of the reaction . Additionally, the ylide is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months , suggesting that it is relatively resistant to environmental degradation.

Preparation Methods

Chemical Reactions Analysis

(Triphenylphosphoranylidene)ketene participates in a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Common reagents used in these reactions include alcohols, amines, and carbonyl compounds. The major products formed from these reactions are α-phosphoranylidene esters, amides, and other acyl derivatives .

Comparison with Similar Compounds

(Triphenylphosphoranylidene)ketene is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:

These compounds share some similarities in their reactivity but differ in their specific applications and the types of products they form.

Properties

InChI

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNASRBWCHRURHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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